4-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide typically involves multiple steps, including the formation of the cyclopropoxy and methylthio groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the synthetic routes mentioned above, with optimization for yield and purity. The use of high-throughput screening and automated synthesis platforms can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the cyclopropoxy or methylthio groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide is unique due to its specific structural features, such as the cyclopropoxy and methylthio groups. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H14N2O2S |
---|---|
Molecular Weight |
238.31 g/mol |
IUPAC Name |
4-cyclopropyloxy-N-methyl-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O2S/c1-12-10(14)9-8(15-7-3-4-7)5-6-13-11(9)16-2/h5-7H,3-4H2,1-2H3,(H,12,14) |
InChI Key |
SKEIDMVIBJPHHA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CN=C1SC)OC2CC2 |
Origin of Product |
United States |
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